![molecular formula C21H25N3O3S B3013618 Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946358-31-2](/img/structure/B3013618.png)
Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities and thus are frequently found in many medicinal compounds .
Scientific Research Applications
Anticancer Properties
The pyridopyrimidine scaffold has been explored for its anticancer activity. Notably, Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives exhibit promising effects against specific cancer types. Research has focused on their interaction with cellular targets, inhibition of cell proliferation, and induction of apoptosis. These compounds may serve as potential leads for novel anticancer drugs .
Neuroprotective Effects
In the context of neurodegenerative diseases, the compound has demonstrated neuroprotective properties. Specifically, it exhibits potent activity against the 5-HT1A receptor, with remarkable selectivity over α1-adrenergic and D2 receptors. Additionally, it has shown promise in animal models of cerebral ischemia (t-MCAO model) .
Anti-Inflammatory Activity
The pyridopyrimidine moiety has been investigated for its anti-inflammatory effectsMethyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives may modulate inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis .
Antimicrobial Properties
The pyridopyrimidine scaffold has also been explored for antimicrobial applications. While specific data on Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives are limited, related compounds have shown activity against bacteria, fungi, and parasites .
Other Therapeutic Targets
Beyond the mentioned fields, ongoing research investigates the potential of pyridopyrimidine derivatives in other therapeutic areas. These include metabolic disorders, enzyme inhibition, and immunomodulation.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been studied for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
It’s worth noting that certain triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound may affect several biochemical pathways. The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway has been observed in related compounds . These pathways play crucial roles in cellular function and response to stress, and their modulation can have significant effects on cell survival and inflammation.
Result of Action
The result of the compound’s action is likely to be a reduction in neuroinflammation and an enhancement of neuroprotection . This is based on the observed effects of related compounds, which have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .
properties
IUPAC Name |
methyl 2-butylsulfanyl-7-methyl-5-(3-methylphenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-5-6-10-28-21-23-18-17(19(25)24-21)16(14-9-7-8-12(2)11-14)15(13(3)22-18)20(26)27-4/h7-9,11,16H,5-6,10H2,1-4H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODNUCSYDKCFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC(=C3)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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